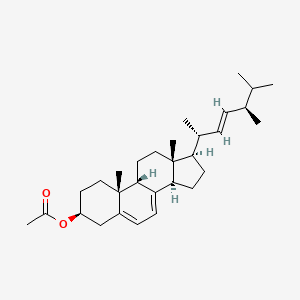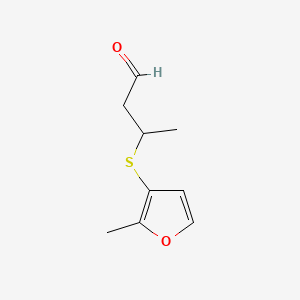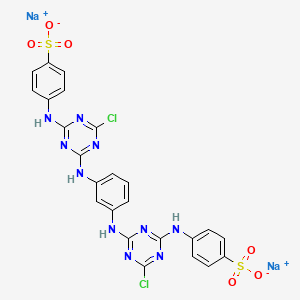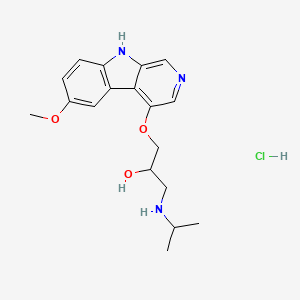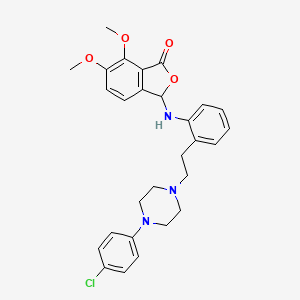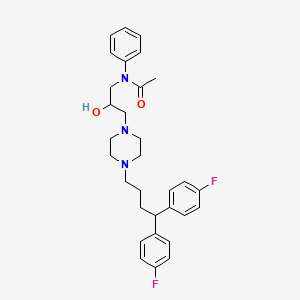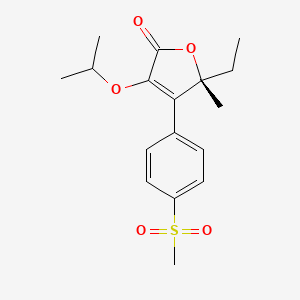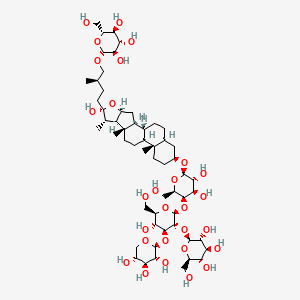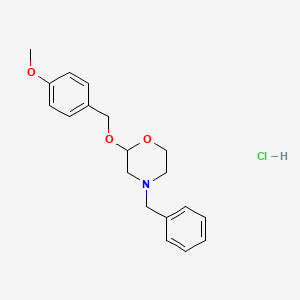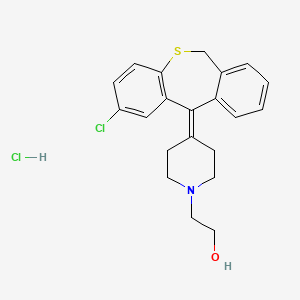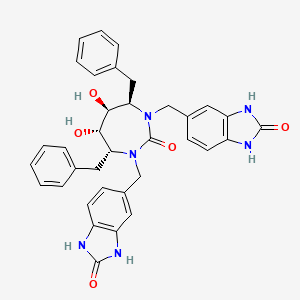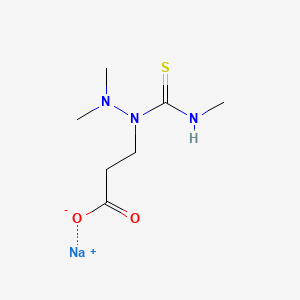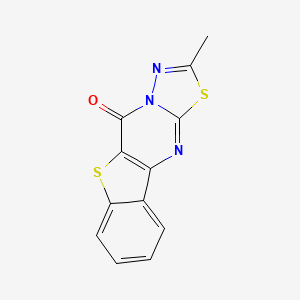
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- is a complex heterocyclic compound that belongs to the class of fused thiadiazolo-pyrimidines. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a thiadiazolo-pyrimidine moiety. The presence of sulfur and nitrogen atoms in the ring system imparts distinctive chemical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- can be achieved through a one-pot method involving multiple reaction steps. A novel and efficient one-pot method has been developed for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one derivatives by the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method involves the use of various reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions, with optimizations to improve yield and reduce production costs. The use of green chemistry principles, such as employing sustainable catalysts and solvents, can enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.
Scientific Research Applications
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one: A closely related compound with similar structural features.
Benzo[4,5]thiazolo(3,2-a)pyrimidines: Compounds with a similar fused ring system but different substituents.
Uniqueness
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring system. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
110543-81-2 |
|---|---|
Molecular Formula |
C12H7N3OS2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
13-methyl-8,14-dithia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one |
InChI |
InChI=1S/C12H7N3OS2/c1-6-14-15-11(16)10-9(13-12(15)17-6)7-4-2-3-5-8(7)18-10/h2-5H,1H3 |
InChI Key |
OXUFCACUBJBFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


